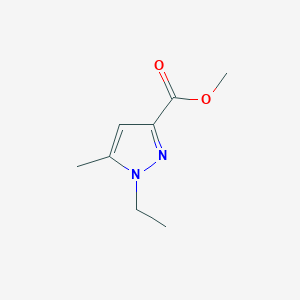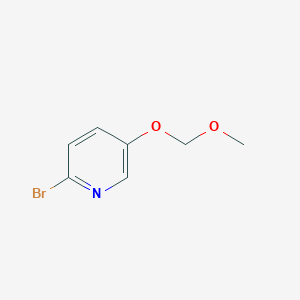
2-溴-5-(甲氧甲氧基)吡啶
描述
2-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the CAS number 886980-61-6 . It has a molecular weight of 218.05 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(methoxymethoxy)pyridine is 1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-5-(methoxymethoxy)pyridine is a liquid at room temperature . It has a molecular weight of 218.05 and is typically stored at temperatures between 2-8°C .科学研究应用
光谱和光学研究
与2-溴-5-(甲氧甲氧基)吡啶密切相关的化合物已使用光谱技术表征,以确定其结构和光学性质。例如,使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱法对5-溴-2-(三氟甲基)吡啶进行了光谱表征。该研究还探讨了该化合物的非线性光学(NLO)性质和抗菌活性,突出了其在材料科学和生物化学中的潜力 (Vural & Kara, 2017)。
抗病毒活性
吡啶衍生物,例如5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,已被合成并测试其抗病毒活性。这些化合物对逆转录病毒表现出显着的抑制活性,使其成为针对病毒感染的药物研究的关注点 (Hocková et al., 2003)。
在全合成中的应用
与目标分子相关的吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶杂环体系的选择性钯介导官能化已被用于变叶碱B和脱氧变叶碱B等天然生物碱的全合成。这展示了该化合物在促进复杂有机合成中的作用,为新药和化学品的开发做出了贡献 (Baeza et al., 2010)。
抗菌活性
具有与2-溴-5-(甲氧甲氧基)吡啶相似的结构的新型4-吡咯烷-3-氰基吡啶衍生物的合成显示出显着的抗菌活性。此类研究对于开发新抗生素和了解吡啶衍生物的构效关系至关重要 (Bogdanowicz et al., 2013)。
杂环合成
该化合物在杂环化合物的合成中具有潜在应用,这是药物化学中的一个关键领域。例如,已合成功能化的吡啶基硼酸,并显示出进行钯催化的交叉偶联反应,产生新型杂芳基吡啶衍生物。这突出了其在为药物发现创造生物活性分子的用途 (Parry et al., 2002)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .
生化分析
Biochemical Properties
2-Bromo-5-(methoxymethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in metabolic processes .
Cellular Effects
The effects of 2-Bromo-5-(methoxymethoxy)pyridine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(methoxymethoxy)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-5-(methoxymethoxy)pyridine in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation. These effects include changes in gene expression and cellular metabolism that persist over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(methoxymethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
2-Bromo-5-(methoxymethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-Bromo-5-(methoxymethoxy)pyridine within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(methoxymethoxy)pyridine is critical for its function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications. These localizations can influence its activity and interactions with other biomolecules, leading to changes in cellular processes .
属性
IUPAC Name |
2-bromo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXPMKNOAIBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726400 | |
| Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886980-61-6 | |
| Record name | 2-Bromo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Propanone, 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-](/img/structure/B3058185.png)
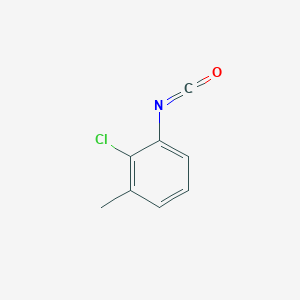

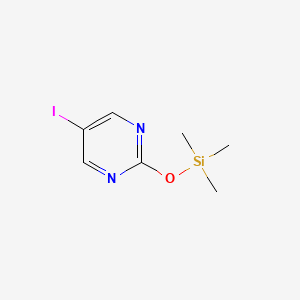
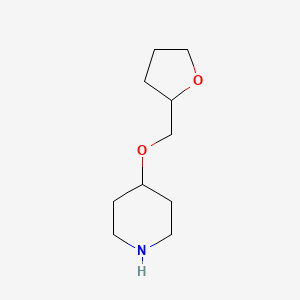
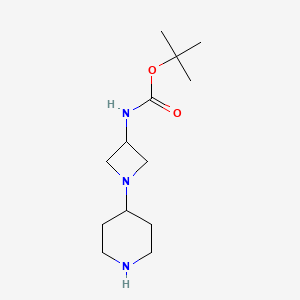

![2-Propanone, 1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3058197.png)
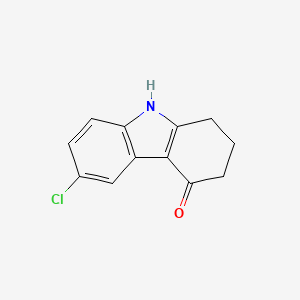
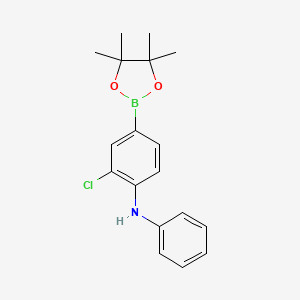
![6,6-Difluorobicyclo[3.1.0]hexan-3-OL](/img/structure/B3058200.png)
![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3058203.png)
![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)
